(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine
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Overview
Description
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine is an organic compound with the molecular formula C12H19N3O. It is a derivative of morpholine and pyridine, featuring both amine and ether functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine typically involves the reaction of pyridine derivatives with morpholine. One common method includes the coupling of 4-pyridinecarboxaldehyde with 2-(morpholin-4-yl)ethylamine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), which plays a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)ethylamine: A simpler derivative with similar functional groups.
Pyridine-4-carboxaldehyde: A precursor in the synthesis of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine.
Morpholine: A parent compound with a similar structure but lacking the pyridine moiety
Uniqueness
This compound is unique due to its combined morpholine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
2-morpholin-4-yl-N-(pyridin-4-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-13-4-2-12(1)11-14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQENBVFJDLCEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626209-60-7 |
Source
|
Record name | [2-(morpholin-4-yl)ethyl](pyridin-4-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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